molecular formula C21H16ClN3O2S B2965847 2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide CAS No. 863594-38-1

2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B2965847
CAS No.: 863594-38-1
M. Wt: 409.89
InChI Key: PUPBKTCTZPMGRB-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-b]pyridine core fused to a 2-methylphenyl group, with an acetamide side chain connected via a 4-chlorophenoxy linker.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-4-5-14(20-25-17-3-2-10-23-21(17)28-20)11-18(13)24-19(26)12-27-16-8-6-15(22)7-9-16/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPBKTCTZPMGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound under basic conditions to form the chlorophenoxy intermediate.

    Thiazolopyridine Synthesis: The thiazolopyridine moiety is synthesized through a cyclization reaction involving a thiazole derivative and a pyridine derivative.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the thiazolopyridine moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide ()

    • Structure : Shares the 2-methyl-5-thiazolo[5,4-b]pyridin-phenyl group but replaces the acetamide with a benzamide and adds a methoxy substituent.
    • Properties : Molecular weight = 409.89 g/mol (C21H16ClN3O2S). The benzamide group may enhance π-stacking interactions compared to acetamide, while the methoxy group increases hydrophilicity.
    • Synthesis : Likely involves coupling of thiazolo[5,4-b]pyridine intermediates with substituted benzoyl chlorides .
  • N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide () Structure: Simplifies the scaffold by omitting the phenoxy and methylphenyl groups, retaining only the brominated thiazolo[5,4-b]pyridine-acetamide core. Properties: Molecular formula = C8H6BrN3OS.

Fused Heterocycle Variations

  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () Structure: Replaces the pyridine ring with pyridazine (thiazolo[4,5-d]pyridazine) and introduces a thienyl group. The thienyl group adds hydrophobicity .
  • N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide () Structure: Differs in thiazolo fusion position ([5,4-c] vs. [5,4-b]), altering ring conjugation and electronic properties. Properties: Molecular weight = 361.42 g/mol (C20H15N3O2S). The [5,4-c] fusion may reduce planarity, affecting solubility and membrane permeability .

Substituent Effects on Bioactivity

  • 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()

    • Structure : Integrates a pyrimidoindole core and a sulfanyl linker.
    • Activity : The sulfanyl group may enhance metabolic stability, while the 3-methoxyphenyl substituent could improve solubility. Such modifications are critical in optimizing pharmacokinetic profiles .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Structure: Uses a pyrimidine-thioether linkage instead of a phenoxy group. Synthesis: Prepared via reaction of 2-thio-pyrimidine with chloroacetamide derivatives.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound ~410 (estimated) 4-Chlorophenoxy, thiazolo[5,4-b]pyridine Likely kinase inhibition (inferred from structural analogs)
5-Chloro-2-methoxy-N-(2-methyl-5-thiazolo[5,4-b]pyridin-2-yl)benzamide 409.89 Methoxy, benzamide Enhanced π-stacking (anticancer applications)
N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide 272.12 Bromine Halogen bonding (antimicrobial potential)
N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide 361.42 Thiazolo[5,4-c]pyridine Reduced planarity (improved solubility)

Structure-Activity Relationship (SAR) Insights

  • Thiazolo Ring Position : Fusion at [5,4-b] (target compound) vs. [4,5-d] () alters electronic density, impacting target binding.
  • Phenoxy vs. Sulfanyl Linkers: Phenoxy groups (target) provide rigidity, while sulfanyl groups () offer metabolic resistance.
  • Substituent Effects : Chlorine (hydrophobic) and methoxy (polar) groups balance lipophilicity and solubility, critical for oral bioavailability.

Biological Activity

2-(4-Chlorophenoxy)-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a compound of interest due to its potential therapeutic applications. It belongs to a class of thiazole-containing compounds that have demonstrated various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 455.92 g/mol
Molecular Formula C22H18ClN3O4S
LogP 3.6675
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 64.317 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluating the antibacterial activity of thiazole derivatives reported that certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship (SAR) indicated that modifications in the thiazole ring could enhance antibacterial efficacy.

Anticancer Properties

The anticancer potential of thiazole-containing compounds has been extensively researched. The presence of specific substituents on the thiazole ring has been linked to increased cytotoxicity against cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with methyl substituents on the phenyl ring exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin . Molecular docking studies revealed favorable interactions with key proteins involved in cancer progression.

Anticonvulsant Effects

Thiazole derivatives have also been investigated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels.

Research Findings

A specific thiazole derivative was reported to eliminate tonic extensor phases in animal models, suggesting significant anticonvulsant activity . The SAR analysis indicated that the presence of certain functional groups was crucial for enhancing this activity.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial MIC = 0.21 μM against Pseudomonas aeruginosa
Anticancer IC50 < Doxorubicin in various cell lines
Anticonvulsant Effective in eliminating tonic extensor phases

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